3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol is a heterocyclic compound that features a bromine atom attached to a pyrrolo[2,3-c]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Scientific Research Applications
3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various biological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do so (P305+P351+P338) .
Future Directions
The future directions for the research on “3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities . Given its potent activities against FGFR1, 2, and 3, it could be further explored for its potential use in cancer therapy .
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathway .
Biochemical Pathways
The affected pathway is the FGF-FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling, including RAS-MEK-ERK, PLCγ, and PI3K-Akt .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is 19703 , which could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and induction of apoptosis . For instance, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol typically involves the bromination of a pyrrolo[2,3-c]pyridine precursor. One common method is the reaction of 1H-pyrrolo[2,3-c]pyridine with N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane at room temperature . This reaction selectively introduces a bromine atom at the 3-position of the pyrrolo[2,3-c]pyridine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the bromination reaction using N-bromosuccinimide suggests that similar conditions could be employed in an industrial setting with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions with organometallic reagents in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling: Typical reagents include organoboranes, organostannanes, and organozinc compounds, with palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, and thioethers.
Coupling Products: Products include biaryl compounds and other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different substitution patterns.
1H-Pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to a pyridine ring.
Uniqueness
3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol is unique due to the presence of the bromine atom, which allows for further functionalization through substitution and cross-coupling reactions. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-bromo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-10-6-4(5)1-2-9-7(6)11/h1-3,10H,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKJNSPOKQILQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C(=CN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.